tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate
Description
The compound tert-butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a sulfonyl-linked 4-bromo-2-methylbenzene moiety at the 4-position. This structure is commonly employed as an intermediate in medicinal chemistry due to the versatility of the Boc group for deprotection and further functionalization . The bromine atom and methyl group on the aromatic ring contribute to steric bulk and moderate electron-withdrawing effects, influencing reactivity and biological interactions.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-12-11-13(17)5-6-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWFOOREECQGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules . It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on biological systems . It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects . It is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Industry: In industry, this compound is used in the production of various chemicals and materials . It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems . The sulfonyl group in the compound is known to interact with proteins and enzymes, affecting their function . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The sulfonyl-linked aromatic ring is a critical determinant of physicochemical and biological properties. Key analogues include:
Key Observations :
Reaction Conditions :
Stability and Physicochemical Properties
- NMR Data : The Boc group resonates at δ 1.35 ppm (singlet, 9H), while aromatic protons appear at δ 7.0–8.5 ppm depending on substituents .
- Stability : Nitro and fluoro analogues exhibit instability in gastric fluid (e.g., degradation of fluorophenyl derivatives in simulated gastric fluid ).
- Solubility: Methoxyanthraquinone derivatives show lower aqueous solubility due to extended π-systems .
Biological Activity
tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate (CAS No. 1315571-51-7) is a sulfonamide derivative with potential biological activity that has garnered attention in pharmaceutical research. This compound features a piperazine core, which is known for its diverse biological properties, including antitumor, antimicrobial, and neuroprotective effects. The aim of this article is to explore the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula: C16H23BrN2O4S
- Molecular Weight: 419.33 g/mol
- CAS Number: 1315571-51-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymes: Many piperazine derivatives act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
- Antioxidant Properties: These compounds can reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses.
Antioxidant Activity
A study evaluating the antioxidant properties of related piperazine derivatives found that these compounds could significantly lower levels of malondialdehyde (MDA), a marker of oxidative stress. The reduction in MDA levels suggests a protective effect against oxidative damage in cellular models .
Neuroprotective Effects
In vitro studies have shown that certain piperazine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. These compounds demonstrated a significant increase in cell viability when co-treated with Aβ, highlighting their potential as neuroprotective agents .
Case Studies and Research Findings
- Neuroprotection Against Aβ-Induced Cytotoxicity
- Enzyme Inhibition
- Anticorrosive Properties
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a piperazine precursor. A common approach involves reacting 4-bromo-2-methylbenzenesulfonyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine or sodium carbonate) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Key parameters include:
- Temperature : Maintained at 0–25°C to control exothermic reactions.
- Solvent Choice : Polar aprotic solvents improve sulfonyl chloride reactivity.
- Base Equivalents : Stoichiometric excess (1.2–1.5 eq) ensures complete deprotonation and minimizes side reactions.
- Reaction Time : Typically 4–12 hours, monitored by TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the sulfonyl and tert-butyl groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR, while sulfonyl protons are absent due to electron withdrawal .
- HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects byproducts like des-bromo derivatives .
- IR Spectroscopy : Validates sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities .
Q. What are the common solubility and stability challenges during storage, and how are they mitigated?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. Sonication or mild heating (30–40°C) enhances dissolution for biological assays .
- Stability : Hydrolytic degradation of the tert-butyl carbamate group can occur under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) with desiccants is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include unreacted piperazine precursors or over-sulfonylated derivatives. Use LC-MS to identify impurities .
- Optimization Strategies :
- Stepwise Addition : Slow addition of sulfonyl chloride to prevent local overheating.
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate sulfonylation at lower temperatures .
- Solvent Screening : Switch to THF for better solubility of intermediates, reducing aggregation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Verification : Discrepancies in antimicrobial or receptor-binding assays may arise from impurities (>97% purity required for reproducibility) .
- Assay Conditions :
- Cell Line Variability : Use standardized cell lines (e.g., MDA-MB-231 for anticancer studies) .
- Dose-Response Curves : EC50/IC50 values should be validated across multiple replicates .
- Meta-Analysis : Compare data across studies using tools like ANOVA to identify outliers or confounding variables (e.g., solvent effects in viability assays) .
Q. What computational methods predict this compound’s interaction with biological targets, and how do they correlate with experimental data?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina models interactions with serotonin receptors (e.g., 5-HT2A), predicting binding affinities that align with in vitro assays (ΔG ≈ –8 kcal/mol) .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Asp155 for hydrogen bonding) .
- QSAR Models : Correlate substituent effects (e.g., bromine vs. iodine) with activity trends, validated by experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
